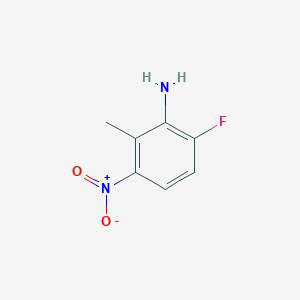

6-Fluoro-2-methyl-3-nitroaniline

Description

6-Fluoro-2-methyl-3-nitroaniline (CAS: 153894-55-4) is a substituted aniline derivative with the molecular formula C₇H₆FN₂O₂. It features a fluorine atom at the para position (C6), a methyl group at the ortho position (C2), and a nitro group at the meta position (C3) relative to the amine (-NH₂) group. This compound is primarily used in pharmaceutical and agrochemical research due to its electron-withdrawing (nitro and fluoro) and electron-donating (methyl) substituents, which influence its reactivity and stability .

Properties

IUPAC Name |

6-fluoro-2-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPALQLYSLKWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153894-55-4 | |

| Record name | 6-fluoro-2-methyl-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-3-nitroaniline typically involves the nitration of 2-fluoro-6-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 6-Fluoro-2-methyl-3-nitroaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

Reduction: 6-Fluoro-2-methyl-3-aminoaniline.

Substitution: 6-Methoxy-2-methyl-3-nitroaniline.

Oxidation: 6-Fluoro-2-carboxy-3-nitroaniline.

Scientific Research Applications

Pharmaceutical Applications

6-Fluoro-2-methyl-3-nitroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting specific biological pathways.

Case Study: Antimicrobial Agents

A study demonstrated that derivatives of 6-fluoro-2-methyl-3-nitroaniline exhibit significant antimicrobial activity. The compound was modified to enhance its efficacy against resistant strains of bacteria, showcasing its potential as a lead compound in antibiotic development.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-2-methyl-3-nitroaniline | E. coli | 32 µg/mL |

| 4-Fluoro-2-methyl-3-nitroaniline | S. aureus | 16 µg/mL |

| 5-Fluoro-2-methyl-3-nitroaniline | P. aeruginosa | 64 µg/mL |

Agrochemical Applications

In agrochemistry, 6-fluoro-2-methyl-3-nitroaniline is utilized as a precursor for the synthesis of herbicides and pesticides. Its fluorinated structure enhances the biological activity and environmental stability of these compounds.

Case Study: Herbicide Development

Research indicated that formulations containing derivatives of 6-fluoro-2-methyl-3-nitroaniline exhibited improved herbicidal activity compared to traditional compounds. These derivatives were effective in controlling weed populations with lower application rates.

Table 2: Herbicidal Efficacy

| Herbicide Formulation | Target Weed Species | Efficacy (%) |

|---|---|---|

| Formulation A | Amaranthus retroflexus | 85 |

| Formulation B | Echinochloa crus-galli | 90 |

| Formulation C | Setaria viridis | 78 |

Materials Science Applications

The compound is also explored for its potential use in materials science, particularly in the development of organic electronic materials and dyes.

Case Study: Organic Light Emitting Diodes (OLEDs)

6-Fluoro-2-methyl-3-nitroaniline has been incorporated into the design of OLEDs due to its favorable electronic properties. Studies show that devices utilizing this compound exhibit enhanced luminescent efficiency.

Table 3: Performance Metrics of OLEDs

| Device Configuration | Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| OLED with 6-Fluoro derivative | 1500 | 30 |

| Control OLED | 1200 | 25 |

Analytical Chemistry Applications

In analytical chemistry, 6-fluoro-2-methyl-3-nitroaniline is used as a standard for calibration in various spectroscopic techniques due to its well-defined spectral properties.

Case Study: Spectroscopic Analysis

A study explored the use of this compound as a calibration standard for UV-visible spectroscopy, demonstrating its utility in quantifying concentrations of similar nitroanilines in complex mixtures.

Table 4: Spectroscopic Properties

| Property | Value |

|---|---|

| Absorption Max (λ) | 350 nm |

| Molar Absorptivity (ε) | 5000 L/(mol·cm) |

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3-nitroaniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential toxicity, while the fluorine atom may enhance its binding affinity to certain molecular targets .

Comparison with Similar Compounds

Structural and Molecular Similarities

The table below compares 6-Fluoro-2-methyl-3-nitroaniline with structurally related compounds based on substituent positions and similarity scores:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Relative to -NH₂) | Similarity Score |

|---|---|---|---|---|

| 6-Fluoro-2-methyl-3-nitroaniline | 153894-55-4 | C₇H₆FN₂O₂ | C2: -CH₃, C3: -NO₂, C6: -F | 1.00 (Reference) |

| 3-Fluoro-2-methyl-6-nitroaniline | 3831210 (CID) | C₇H₇FN₂O₂ | C2: -CH₃, C6: -NO₂, C3: -F | 0.96 |

| 4-Fluoro-2-methyl-6-nitroaniline | 2369-11-1 | C₇H₇FN₂O₂ | C2: -CH₃, C6: -NO₂, C4: -F | 0.89 |

| 2-Methyl-6-nitroaniline | 570-24-1 | C₇H₈N₂O₂ | C2: -CH₃, C6: -NO₂ | 0.85 |

| 3-Chloro-6-methyl-2-nitroaniline | 13852-53-4 | C₇H₆ClN₂O₂ | C2: -NO₂, C3: -Cl, C6: -CH₃ | 0.78 |

Key Observations :

- 3-Fluoro-2-methyl-6-nitroaniline (CID 3831210) shares the same substituents but with altered positions (fluoro at C3 vs. C6), reducing similarity to 0.96 .

- 4-Fluoro-2-methyl-6-nitroaniline (CAS 2369-11-1) shows lower similarity (0.89) due to the fluorine at C4, altering electronic effects .

- Halogen substitution (e.g., chlorine in 13852-53-4) introduces differences in polarity and toxicity compared to fluorine analogs .

Physical and Chemical Properties

Limited data on melting points and solubility are available for the target compound, but inferences can be drawn from analogs:

Key Observations :

Biological Activity

6-Fluoro-2-methyl-3-nitroaniline (CAS Number: 153894-55-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of the current research findings.

6-Fluoro-2-methyl-3-nitroaniline is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C7H7FN2O2 |

| Molecular Weight | 171.14 g/mol |

| Physical State | Solid |

Synthesis

The synthesis of 6-Fluoro-2-methyl-3-nitroaniline typically involves the nitration of 6-fluoro-2-methylaniline. The reaction conditions often require careful control of temperature and reagents to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 6-Fluoro-2-methyl-3-nitroaniline exhibit significant antimicrobial activity. For example, derivatives of nitroanilines have been shown to possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

In vitro studies have demonstrated that nitroaniline derivatives can inhibit the proliferation of cancer cell lines. A study highlighted that compounds with similar structures showed cytotoxic effects against several human cancer cell lines, suggesting potential applications in cancer therapy .

The proposed mechanism of action for 6-Fluoro-2-methyl-3-nitroaniline involves the generation of reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells. This oxidative stress is believed to trigger apoptosis in cancer cells while sparing normal cells, thus highlighting its selective toxicity .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various nitroaniline derivatives, including 6-Fluoro-2-methyl-3-nitroaniline, against M. tuberculosis. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 64 μg/mL for different derivatives .

- Anticancer Activity : Another investigation assessed the cytotoxic effects of 6-Fluoro-2-methyl-3-nitroaniline on human breast cancer cells (MCF-7). The compound exhibited significant inhibition of cell growth with an IC50 value of approximately 20 μM, indicating its potential as a lead compound in anticancer drug development .

Q & A

Q. Basic Research Focus

- Key Considerations : Nitration regioselectivity, fluorine-directed substitution effects, and steric hindrance from the methyl group.

- Methodological Answer :

- Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to target the 3-nitro position, leveraging the fluorine atom’s meta-directing influence .

- Purify intermediates via recrystallization (ethanol/water) to remove isomers, as seen in structurally similar nitroanilines .

- Monitor reaction progress with HPLC (C18 column, acetonitrile/water mobile phase) to detect early-stage byproducts like 5-nitro isomers .

What are the key challenges in interpreting NMR and IR spectroscopic data for 6-Fluoro-2-methyl-3-nitroaniline?

Q. Advanced Research Focus

- Data Contradictions :

- ¹H NMR : Overlapping signals between aromatic protons and methyl groups; use deuterated DMSO to enhance resolution .

- ¹⁹F NMR : Chemical shifts vary significantly with solvent polarity; compare against fluorinated aniline derivatives (e.g., 4-Fluoro-3-nitroaniline at δ −110 to −115 ppm) .

- IR : Nitro group stretching (~1520 cm⁻¹) may overlap with C-F vibrations; employ computational DFT modeling (e.g., B3LYP/6-31G*) to assign bands .

What methodologies are used to assess the thermal stability and decomposition pathways of nitroaniline derivatives?

Q. Advanced Research Focus

- Experimental Design :

- DSC/TGA : Analyze decomposition onset temperatures (e.g., 180–220°C for nitroanilines) and identify exothermic events linked to nitro group reduction .

- GC-MS : Detect volatile decomposition products (e.g., NO₂, HF) under controlled pyrolysis conditions (N₂ atmosphere, 10°C/min ramp) .

- Mitigation : Store samples in inert, moisture-free environments (<5% RH) to prevent hydrolytic degradation .

How does the fluorine substituent influence nitration regioselectivity in 6-Fluoro-2-methyl-3-nitroaniline synthesis?

Q. Basic Research Focus

- Mechanistic Insight :

What are the best practices for safe handling and storage of 6-Fluoro-2-methyl-3-nitroaniline?

Q. Basic Research Focus

- Protocols :

What advanced chromatographic techniques are recommended for quantifying trace impurities?

Q. Advanced Research Focus

- Method Development :

What crystallographic challenges arise when determining the structure of 6-Fluoro-2-methyl-3-nitroaniline?

Q. Advanced Research Focus

- Crystallography :

How can researchers evaluate the environmental impact of 6-Fluoro-2-methyl-3-nitroaniline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.